BenchChemオンラインストアへようこそ!

PLX7922

MAPK Signaling Paradoxical Activation NRAS Mutant Cancer

PLX7922 is a next-generation 'paradox breaker' RAF inhibitor that uniquely inhibits pERK in BRAF V600E mutant cells while avoiding paradoxical pathway activation in NRAS mutant or wild-type BRAF cells—a critical advantage over vemurafenib and dabrafenib. Its high-resolution co-crystal structure (PDB: 4XV3) enables precise structural biology and computational chemistry. Essential for co-culture experiments requiring differential MAPK modulation. Available in high purity (≥98%) for reproducible results. Stock up for advanced oncology signaling research.

Molecular Formula C20H25FN6O2S2
Molecular Weight 464.6 g/mol
Cat. No. B1381349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX7922
Molecular FormulaC20H25FN6O2S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)NC1=CC=CC(=C1F)C2=C(SC(=N2)C(C)(C)C)C3=NC(=NC=C3)N
InChIInChI=1S/C20H25FN6O2S2/c1-6-27(5)31(28,29)26-13-9-7-8-12(15(13)21)16-17(14-10-11-23-19(22)24-14)30-18(25-16)20(2,3)4/h7-11,26H,6H2,1-5H3,(H2,22,23,24)
InChIKeyYBUJMZKTOUBMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PLX7922: A Next-Generation RAF Inhibitor Designed to Evade Paradoxical MAPK Activation in NRAS Mutant Contexts


PLX7922 is a small-molecule ATP-competitive RAF kinase inhibitor [1]. It is characterized as a member of the 'paradox breaker' class of next-generation RAF inhibitors, which are designed to overcome the limitations of first-generation inhibitors like vemurafenib and dabrafenib [1]. PLX7922 binds to the oncogenic BRAF V600E mutant kinase [1], and its interaction with the BRAF V600E protein has been structurally resolved via X-ray crystallography (PDB ID: 4XV3) [1][2].

Why First-Generation RAF Inhibitors Cannot Substitute for PLX7922 in NRAS Mutant or Wild-Type BRAF Systems


Substituting PLX7922 with first-generation RAF inhibitors like vemurafenib (PLX4032) or dabrafenib is not scientifically equivalent due to their fundamentally different effects on the MAPK pathway in specific genetic contexts. In cells with an upstream activating event, such as an NRAS mutation, first-generation inhibitors paradoxically activate ERK signaling (pERK) instead of inhibiting it [1][2]. This leads to undesired pathway stimulation and can drive tumor growth or resistance [1]. In contrast, PLX7922, as a 'paradox breaker,' is designed to inhibit pERK in BRAF V600E mutant cells while avoiding this paradoxical activation in NRAS mutant or wild-type BRAF cells [1]. This differential activity is critical for studies requiring precise modulation of the MAPK pathway across different mutational landscapes.

PLX7922: Quantitative Evidence for Differential MAPK Pathway Modulation vs. First-Generation RAF Inhibitors


Differential pERK Modulation in NRAS Mutant vs. BRAF V600E Cell Lines

In direct contrast to first-generation inhibitors like vemurafenib, which paradoxically activates pERK in RAS mutant cells [1][2], PLX7922 exhibits a unique dual action: it potently inhibits pERK in BRAF V600E mutant cell lines while simultaneously inducing pERK activation in NRAS mutant cell lines [1][3]. This differential activity is a defining characteristic of the 'paradox breaker' class [1].

MAPK Signaling Paradoxical Activation NRAS Mutant Cancer RAF Inhibitor Selectivity

Structural Binding Mode to BRAF V600E: A Distinct 'Paradox Breaker' Conformation

The binding mode of PLX7922 to the BRAF V600E oncogenic mutant has been determined by X-ray crystallography (PDB ID: 4XV3) [1]. The structure reveals a binding mode and interaction profile that are highly reminiscent of the complex formed by the prototypical paradox breaker PLX7904 and BRAF V600E [1][2]. This structural conformation is distinct from the binding modes of first-generation inhibitors like vemurafenib and dabrafenib, which induce a different conformational state in the kinase that is linked to paradoxical activation [1].

X-ray Crystallography BRAF V600E Kinase Inhibitor Binding Structural Biology

Concentration-Dependent Activity in BRAF V600E and NRAS Mutant Cell Models

PLX7922 exhibits concentration-dependent modulation of pERK signaling across a defined range. In BRAF V600E mutant cell lines, it inhibits pERK, while in NRAS mutant cell lines (specifically B9 and IPC-298), it activates pERK over the same concentration range of 1-1000 nM [1]. This reproducible activity profile provides a clear experimental window for studying its effects.

Dose-Response Cell Signaling Kinase Inhibitor Potency Cancer Cell Lines

Recommended Scientific Applications for PLX7922 Based on Its Unique 'Paradox Breaker' Profile


Investigating MAPK Pathway Dynamics in Co-Culture Models of BRAF V600E and NRAS Mutant Cells

PLX7922 is uniquely suited for experiments that require simultaneous but differential modulation of the MAPK pathway in mixed cell populations. For example, in a co-culture system containing both BRAF V600E-driven and NRAS-driven cancer cells, treatment with PLX7922 will inhibit pERK in the former while activating it in the latter [1][2]. This allows researchers to study the complex signaling interplay and competitive dynamics between these two cell populations under a single drug treatment, a scenario that cannot be modeled with first-generation inhibitors that would paradoxically activate both [1].

Structural Biology Studies on the Molecular Basis of Paradoxical Activation

The high-resolution crystal structure of the BRAF V600E kinase domain in complex with PLX7922 (PDB: 4XV3) [1] makes this compound an essential tool for structural biology and computational chemistry. It serves as a reference ligand for the 'paradox breaker' binding mode [1]. Studies aimed at understanding the conformational changes in the αC-helix and the dimer interface that distinguish paradox breakers from first-generation inhibitors (like dabrafenib, PDB: 4XV2) can utilize PLX7922 to generate stable, well-defined protein-ligand complexes for analysis.

Developing Selective Assays for RAF Inhibitor Activity in NRAS Mutant Contexts

Because PLX7922 uniquely activates pERK in NRAS mutant cell lines like B9 and IPC-298 [1], it can serve as a positive control or a mechanistic probe in assays designed to measure RAF inhibitor effects in an NRAS-mutant background. This is in direct contrast to first-generation inhibitors, which cause variable and often confounding levels of paradoxical activation [2]. Using PLX7922 provides a more consistent and predictable response for benchmarking or for screening compounds that may modulate this specific signaling axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX7922

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.